Tiropramide impurity A

Description

BenchChem offers high-quality Tiropramide impurity A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiropramide impurity A including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O8 |

|---|---|

Molecular Weight |

288.25 g/mol |

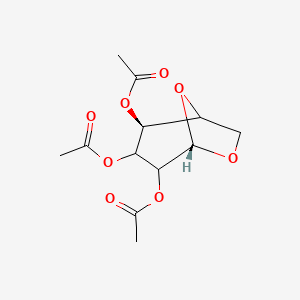

IUPAC Name |

[(2S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |

InChI |

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10?,11?,12-/m0/s1 |

InChI Key |

BAKQMOSGYGQJOJ-CTWIGJCISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C2CO[C@@H](O2)C(C1OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tiropramide Impurity A: Structure, Formation, and Analytical Control

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality

For researchers, scientists, and professionals in drug development, the meticulous identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of Tiropramide Impurity A, a critical process-related impurity in the synthesis of the antispasmodic drug Tiropramide. We will delve into its chemical identity, formation pathway, and the analytical methodologies required for its precise control, all grounded in the principles of scientific integrity and practical, field-proven insights.

Unveiling Tiropramide Impurity A: Chemical Identity and Structural Elucidation

Tiropramide Impurity A is chemically identified as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid.[][2][3] It is a key intermediate in the synthesis of Tiropramide, making its monitoring and control essential for the final drug substance quality.[4]

Table 1: Physicochemical Properties of Tiropramide Impurity A

| Property | Value | Source |

| IUPAC Name | (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | [][2] |

| Synonyms | N,O-Dibenzoyl-L-tyrosine, N-Benzoyl-L-Tyrosine Benzoate (Ester) | [] |

| CAS Number | 14325-35-0 | [][3] |

| Molecular Formula | C23H19NO5 | [][2] |

| Molecular Weight | 389.41 g/mol | [][2] |

| Appearance | White Solid | [] |

| Melting Point | 196-201 °C | [] |

Chemical Structure Diagram

The structural formula of Tiropramide Impurity A is presented below. This di-benzoylated derivative of L-tyrosine is the direct precursor to the core structure of Tiropramide.

Caption: Chemical structure of Tiropramide Impurity A.

The Genesis of an Impurity: Formation Pathway and Mechanistic Rationale

Understanding the origin of an impurity is fundamental to its control. Tiropramide Impurity A is a classic example of a process-related impurity, arising directly from the synthetic route of the API.

The synthesis of Tiropramide typically commences with the acylation of L-tyrosine.[4] In this initial step, both the amino and the phenolic hydroxyl groups of tyrosine are acylated with benzoyl chloride, leading to the formation of N,O-dibenzoyl-L-tyrosine, which is precisely Tiropramide Impurity A.[4][5]

This intermediate is then further reacted in subsequent steps to ultimately yield Tiropramide. Therefore, the presence of Tiropramide Impurity A in the final API is primarily due to the incomplete conversion of this intermediate in the downstream synthetic steps.

Caption: Formation Pathway of Tiropramide Impurity A.

The causality behind this experimental choice lies in the need to protect both reactive functional groups on the tyrosine molecule before subsequent modifications. However, if the subsequent reactions are not driven to completion, or if purification steps are not sufficiently robust, Tiropramide Impurity A can persist as a significant impurity in the final drug substance.

Analytical Control Strategy: A Validated Approach to Impurity Profiling

A robust analytical method is the cornerstone of any impurity control strategy. For Tiropramide Impurity A, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice. The following protocol is a synthesis of best practices and published methodologies for the analysis of Tiropramide and its related substances.[5][6]

Recommended HPLC Method

Table 2: HPLC Method Parameters for Tiropramide Impurity A Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., Agilent C18, 250 x 4.6 mm, 5 µm) | Provides excellent resolution for aromatic and moderately polar compounds like Tiropramide and its impurities. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.6) | Buffered aqueous phase to ensure consistent ionization state of the analytes. |

| Mobile Phase B | Methanol | Organic modifier for gradient elution. |

| Gradient | Time (min) | % B |

| 0 | 40 | |

| 20 | 80 | |

| 25 | 80 | |

| 26 | 40 | |

| 30 | 40 | |

| Flow Rate | 1.0 mL/min | Optimal for good separation efficiency and reasonable run time. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducibility of retention times. |

| Detection | UV at 230 nm | Tiropramide and Impurity A both possess chromophores that absorb in this region. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Step-by-Step Experimental Protocol

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tiropramide Impurity A reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Tiropramide API sample in the same diluent to a specified concentration.

-

Spiked Sample (for validation): Prepare a sample of the Tiropramide API spiked with a known amount of Impurity A to assess accuracy and recovery.

-

-

Chromatographic System Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) until a stable baseline is achieved.

-

Set the column temperature and UV detector wavelength as specified in Table 2.

-

-

Data Acquisition and Analysis:

-

Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

-

Identify the peaks corresponding to Tiropramide and Impurity A based on their retention times, as determined from the analysis of the reference standard.

-

Calculate the amount of Tiropramide Impurity A in the sample using the area of the peak from the sample chromatogram and the response factor determined from the standard chromatogram.

-

Caption: HPLC Analysis Workflow for Tiropramide Impurity A.

Structural Confirmation: The Role of Advanced Spectroscopic Techniques

While HPLC is the workhorse for quantification, the unambiguous identification and structural confirmation of impurities rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For Tiropramide Impurity A, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) would be the preferred technique.

The expected mass spectrum in positive ion mode would show a prominent protonated molecule [M+H]⁺ at m/z 390.13. The fragmentation pattern (MS/MS) would likely involve the loss of the benzoyl groups and cleavage of the amino acid backbone, providing further structural confirmation. Key fragments would include those corresponding to the benzoyl cation (m/z 105) and fragments arising from the cleavage of the tyrosine side chain.[7][8]

Conclusion: A Holistic Approach to Impurity Control

The effective control of Tiropramide Impurity A is a testament to the importance of a multi-faceted approach to pharmaceutical quality. It begins with a thorough understanding of the API's synthetic process to identify potential process-related impurities. This knowledge then informs the development of robust and validated analytical methods, such as the HPLC protocol detailed herein, for the routine monitoring and quantification of these impurities. Finally, advanced spectroscopic techniques like NMR and MS provide the definitive structural elucidation necessary for unambiguous identification.

By integrating these principles of chemical process understanding, analytical rigor, and advanced characterization, drug development professionals can ensure the consistent quality, safety, and efficacy of Tiropramide and other pharmaceutical products.

References

-

Wikipedia. Tiropramide. [Link]

-

LookChem. Synthesis of Tiropramide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Tiropramide Synthesis: Understanding the Role of N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide. [Link]

-

PubMed. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. [Link]

-

Pharmaffiliates. Tiropramide Hydrochloride Impurities. [Link]

-

PubChem. N,O-Dibenzoyl-L-tyrosine. [Link]

-

ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364). [Link]

-

SpringerLink. Fragmentation of tyrosine by low-energy electron impact. [Link]

-

Pharmaffiliates. CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine. [Link]

Sources

- 2. N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

- 5. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epublications.vu.lt [epublications.vu.lt]

Molecular weight and formula of Tiropramide impurity A

Molecular Identity, Synthesis Mechanism, and Analytical Profiling

Executive Summary

Tiropramide Impurity A (Chemical Name: N,O-Dibenzoyl-L-tyrosine) is a critical process-related impurity identified during the synthesis of Tiropramide Hydrochloride, an antispasmodic agent.[][2] Unlike degradation products that arise from storage instability, Impurity A is a key synthetic intermediate formed during the protection of the tyrosine moiety. Its presence in the final API (Active Pharmaceutical Ingredient) indicates incomplete amidation or insufficient purification during the early stages of manufacturing.

This guide provides a comprehensive technical analysis of Impurity A, covering its physicochemical properties, formation mechanism within the Tiropramide synthetic pathway, and strategies for its analytical control.

Part 1: Molecular Identity & Physicochemical Profile

The following data establishes the precise chemical identity of Tiropramide Impurity A, distinguishing it from other related congeners (e.g., Impurity B, the amidated intermediate).

| Parameter | Technical Specification |

| Common Name | Tiropramide Impurity A |

| Chemical Name | N,O-Dibenzoyl-L-tyrosine |

| IUPAC Name | (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid |

| CAS Registry Number | 14325-35-0 |

| Molecular Formula | C₂₃H₁₉NO₅ |

| Molecular Weight | 389.41 g/mol |

| Functional Groups | Carboxylic Acid, Amide (Benzamido), Ester (Benzoyl) |

| Stereochemistry | L-isomer (S-configuration) is the common reference standard, though Tiropramide API is often racemic.[][3] |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); low solubility in water due to lipophilic benzoyl groups. |

Part 2: Formation Mechanism & Synthesis Pathway[4]

To control Impurity A, one must understand its origin. It is not a degradation product of the final drug but the product of the first step in the "Protection-Amidation-Deprotection" synthetic route.

The Synthetic Logic

The synthesis of Tiropramide from Tyrosine requires the attachment of a dipropylamide group and a diethylaminoethyl group. To prevent side reactions at the phenol and amine positions during the initial amidation, both are often protected with benzoyl groups.

-

Formation (Step 1): L-Tyrosine reacts with Benzoyl Chloride (Schotten-Baumann conditions) to form Impurity A (N,O-Dibenzoyl-L-tyrosine) . This double-protection serves to activate the molecule and mask the phenol.

-

Consumption (Step 2): Impurity A is activated (e.g., via mixed anhydride with ethyl chloroformate) and reacted with Dipropylamine to form Impurity B (N,O-Dibenzoyl-tyrosyl-dipropylamide).

-

Carryover Risk: If Step 2 is incomplete, unreacted Impurity A remains. Due to its carboxylic acid nature, it behaves differently from the amide intermediates, but trace amounts can co-precipitate if workup pH is not strictly controlled.

Pathway Visualization

The following diagram illustrates the critical control point where Impurity A is formed and consumed.

Figure 1: Synthesis pathway of Tiropramide highlighting Impurity A as the primary protected intermediate. Incomplete conversion at Step 2 leads to Impurity A contamination in the downstream process.

Part 3: Analytical Strategy

Detecting Impurity A requires a method capable of resolving the acidic intermediate from the basic/neutral API and amide impurities.

1. Separation Principle (HPLC)

Impurity A contains a free carboxylic acid group, whereas Tiropramide and Impurity B/C are amides . This difference in pKa is the primary lever for separation.

-

Low pH (2.0 - 3.0): The carboxylic acid is protonated (neutral), increasing its retention on a C18 column.

-

Neutral pH: The acid deprotonates to a carboxylate anion, eluting near the void volume (poor resolution).

-

Recommendation: Use an acidic mobile phase to ensure Impurity A is retained and resolved from the solvent front.

2. Protocol Specification

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equivalent).

-

Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient:

-

0-5 min: 20% B (Isocratic hold to elute polar degradants).

-

5-25 min: 20% → 80% B (Linear gradient to elute Impurity A, then B/C, then API).

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 254 nm . (The two benzoyl rings provide strong UV absorbance, ensuring high sensitivity).

-

Elution Order (Predicted):

-

Polar degradants (Tyrosine).

-

Impurity A (Acidic, moderately lipophilic due to benzoyl groups).

-

Impurity C (Phenolic amide).

-

Impurity B (Fully protected amide, highly lipophilic).

-

Tiropramide (Basic amine, elution depends on ion-pairing/pH).

-

3. Mass Spectrometry (LC-MS) Identification

For confirmation during method validation:

-

Ionization: ESI Positive or Negative mode.

-

Negative Mode (ESI-): Preferred for Impurity A due to the carboxylic acid.

-

Target Ion: [M-H]⁻ = 388.4 m/z.

-

-

Positive Mode (ESI+):

-

Target Ion: [M+H]⁺ = 390.4 m/z.

-

Fragment Ions: Loss of benzoyl group (-105 Da), loss of carboxyl group (-44 Da).

-

Part 4: Regulatory Context (ICH Q3A/B)

-

Classification: Process Impurity (Intermediate).

-

Reporting Threshold: > 0.05% (for max daily dose ≤ 2g).

-

Identification Threshold: > 0.10%.

-

Qualification Threshold: > 0.15%.

-

Genotoxicity: Impurity A is a derivative of the natural amino acid Tyrosine and Benzoic Acid. It does not contain structural alerts (like nitro, nitroso, or epoxide groups) typically associated with genotoxicity. However, standard Ames testing is required if levels exceed qualification thresholds.

References

-

Axios Research . (n.d.). Tiropramide Impurity A - CAS 14325-35-0.[3][6] Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.). (n.d.). Tiropramide Hydrochloride Monograph. (Note: Specific impurity designations should be cross-referenced with the current EP version).

- Google Patents. (2012). CN102659619A - Method for synthesis of tyrosine derivative.

Sources

- 2. CN102659619A - Method for synthesis of tyrosine derivative - Google Patents [patents.google.com]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. Tiropramide Impurity A - CAS - 14325-35-0 | Axios Research [axios-research.com]

Tiropramide impurity A vs N-Benzoyl-L-tyrosine benzoate

Executive Summary

In the synthesis and quality control of Tiropramide , a spasmodic agent, precise impurity profiling is critical for ICH Q3A/Q3B compliance. A common point of confusion in regulatory documentation and certificate of analysis (CoA) interpretation is the distinction—or lack thereof—between Tiropramide Impurity A and N-Benzoyl-L-tyrosine benzoate .[]

This guide serves to:

-

Validate the Identity: Confirm the structural equivalence of these terms.

-

Differentiate the Impurity: Contrast Impurity A against its mono-benzoyl precursor (N-Benzoyl-L-tyrosine) and the active pharmaceutical ingredient (API).[]

-

Provide Control Strategies: Detail the mechanism of formation and analytical protocols for separation.

Molecular Identity & Structural Analysis

To ensure robust analytical method development, we must first deconstruct the nomenclature which often leads to confusion.

Chemical Equivalence

| Feature | Tiropramide Impurity A (EP/USP Standard) | N-Benzoyl-L-tyrosine benzoate (Chemical Name) |

| IUPAC Name | (2S)-2-benzamido-3-[4-(benzoyloxy)phenyl]propanoic acid | (2S)-2-benzamido-3-[4-(benzoyloxy)phenyl]propanoic acid |

| Common Name | N,O-Dibenzoyl-L-tyrosine | N,O-Dibenzoyl-L-tyrosine |

| CAS Number | 14325-35-0 | 14325-35-0 |

| Molecular Formula | C₂₃H₁₉NO₅ | C₂₃H₁₉NO₅ |

| Molecular Weight | 389.41 g/mol | 389.41 g/mol |

| Functional Groups | 1.[][2][3] Amide (N-benzoyl)2.[][4][5] Ester (O-benzoyl)3.[] Carboxylic Acid (Free) | 1. Amide (N-benzoyl)2.[][4][5] Ester (O-benzoyl)3.[] Carboxylic Acid (Free) |

Nomenclature Note: The term "Benzoate" in "N-Benzoyl-L-tyrosine benzoate" refers to the esterification of the phenolic hydroxyl group on the tyrosine ring, not a salt form.[] It is chemically accurate to describe it as the benzoate ester of N-benzoyl-L-tyrosine.[]

Structural Comparison (Impurity vs. Precursor)

The critical "VS" in this context is not between the synonyms, but between Impurity A (Di-benzoyl) and its precursor N-Benzoyl-L-tyrosine (Mono-benzoyl).[]

-

N-Benzoyl-L-tyrosine (Precursor): Contains a free phenolic hydroxyl (-OH).[] More polar.

-

Impurity A (Impurity): The phenolic -OH is capped with a second benzoyl group.[] Significantly more hydrophobic.[]

Synthesis & Origin: The Mechanism of Formation

Impurity A is generated during the Schotten-Baumann acylation step of the Tiropramide synthesis.[]

Pathway Description:

-

Reagent: Benzoyl Chloride (PhCOCl) in basic conditions.[]

-

Intended Reaction: Acylation of the amine to form N-Benzoyl-L-tyrosine.

-

Side Reaction (Impurity A): Due to the high reactivity of benzoyl chloride, the phenolic oxygen also undergoes acylation, forming the N,O-Dibenzoyl species (Impurity A).

While Impurity A is an intermediate that can be converted to the next stage, residual amounts that fail to react with dipropylamine (or fail to hydrolyze in subsequent steps) remain as Impurity A in the final API.

Visualization: Synthesis & Impurity Formation

Figure 1: Formation pathway of Impurity A during the initial acylation of Tyrosine. Note that Impurity A is the di-acylated species.[]

Analytical Characterization & Control Strategy

Distinguishing Impurity A from related species requires a method capable of resolving the acidic carboxyl moiety and the hydrophobic ester.[]

Chromatographic Behavior (HPLC)

-

Stationary Phase: C18 (Octadecylsilane).[]

-

Separation Principle: Hydrophobicity driven by the number of aromatic rings and free hydroxyls.[]

-

Elution Order (Predicted on Reverse Phase):

-

L-Tyrosine: Elutes at void volume (Highly polar, zwitterionic).[]

-

N-Benzoyl-L-tyrosine (Mono): Early eluter (One phenyl ring, free phenolic -OH).[]

-

Tiropramide (API): Mid-eluter (Basic amine, alkyl chains, but ionizable).

-

Impurity A (Di-benzoyl): Late eluter (Two phenyl rings, esterified phenol masks polarity, free COOH is suppressed at acidic pH).

-

Experimental Protocol: HPLC Separation

This protocol is designed to separate Impurity A from the API and the mono-benzoyl precursor.[]

Reagents:

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.6 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[]

-

Diluent: Methanol:Water (50:50 v/v).[]

Instrument Parameters:

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Injection Vol | 20 µL |

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |

| 0.0 | 90 | 10 | Initial equilibration |

| 15.0 | 50 | 50 | Elution of polar impurities |

| 30.0 | 20 | 80 | Elution of Impurity A (Hydrophobic) |

| 35.0 | 20 | 80 | Wash |

| 36.0 | 90 | 10 | Re-equilibration |

Validation Criteria (System Suitability):

-

Resolution (Rs): > 2.0 between N-Benzoyl-L-tyrosine and Impurity A.

-

Tailing Factor: < 1.5 for Tiropramide peak (ensure pH 3.6 is maintained to prevent silanol interaction).

Toxicological Implications & Limits

While Tiropramide is an established drug, Impurity A is a structural analogue of the starting material.

-

Classification: Organic Impurity (Process-related).[]

-

ICH Q3A(R2) Limits:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower).

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake).[]

-

-

Risk: Low genotoxic potential (structure does not contain structural alerts like nitro groups or epoxides), but must be controlled to ensure assay potency.

References

-

European Pharmacopoeia (Ph.[] Eur.) . Tiropramide Hydrochloride Monograph 11/2017:2516. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

BOC Sciences . Tiropramide Impurity A (CAS 14325-35-0) Product Data. Accessed October 2023.[]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 151021, N-Benzoyl-L-tyrosine.

-

Vidal y Plana, R.R., et al. (1981).[3] "Mechanism of smooth muscle relaxation by tiropramide". Journal of Pharmacy and Pharmacology, 33(1), 19–24.[3]

-

TRC (Toronto Research Chemicals) . N,O-Dibenzoyl-L-tyrosine Data Sheet.

Sources

- 2. N-Benzoyl-L-tyrosine p-amidobenzoic acid lyophilized, =98.0 HPLCsumofenantiomers 41748-47-4 [sigmaaldrich.com]

- 3. Tiropramide - Wikipedia [en.wikipedia.org]

- 4. N-Benzoyl-L-tyrosine ethyl ester | C18H19NO4 | CID 77033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzoyl-DL-tyrosil-N',N'-dipropylamide | 57227-09-5 [chemicalbook.com]

- 6. N-Benzyl-L-tyrosine | C16H17NO3 | CID 24209771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,O-Dibenzoyl-L-tyrosine (>90%) | CymitQuimica [cymitquimica.com]

- 8. Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Identification of Tiropramide Degradation Products: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale

Tiropramide hydrochloride is a widely prescribed antispasmodic agent utilized for the management of gastrointestinal and biliary conditions. Despite its clinical utility, comprehensive stability-indicating methodologies for this active pharmaceutical ingredient (API) have historically been sparse. Establishing a robust forced degradation profile in accordance with ICH Q1A(R2) and Q1B guidelines is critical for ensuring drug product quality, predicting shelf-life, and identifying potential mutagenic impurities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond merely listing analytical parameters. This guide details the systematic identification of five primary degradation products (DP1–DP5) of tiropramide using LC-QTOF-MS/MS and NMR[1]. More importantly, it explains the underlying causality behind the experimental choices—such as the selection of MS-compatible buffers, the identification of pseudo-degradation phenomena, and the mechanistic pathways of amide hydrolysis and N-oxidation.

Forced Degradation Strategy: Causality & Design

When designing a stability-indicating method (SIM) for tiropramide, one must analyze its chemical architecture: an amide linkage, an ether group, and a tertiary amine. Each functional group dictates the stress conditions required to expose intrinsic vulnerabilities.

-

Hydrolytic Susceptibility: The amide bonds are prime targets for nucleophilic attack under extreme pH conditions, leading to cleavage products (DP1 and DP2)[2].

-

Oxidative Susceptibility: The tertiary amine moiety is highly prone to N-oxidation in the presence of peroxides, yielding an N-oxide (DP5)[1].

-

Solvent Interactions (Pseudo-Degradation): A critical analytical pitfall is the use of reactive diluents. When methanol is used as a solvent or mobile phase component, the carboxylic acid functional group generated in DP2 can undergo esterification, forming a methyl ester pseudo-degradation product (DP3)[2]. Recognizing this causality prevents the mischaracterization of an analytical artifact as an API degradation pathway.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the workflow inherently checks for false positives, matrix interferences, and analytical artifacts.

Step-by-Step Stress Methodologies

Note: All studies are performed at an initial API concentration of 1 mg/mL to ensure sufficient DP yield for MS/MS characterization.

-

Acidic Hydrolysis: Add 1N HCl to the API solution. Heat at 70°C for up to 24 hours.

-

Causality: High thermal energy overcomes the activation barrier for amide hydrolysis, forcefully cleaving the backbone.

-

-

Basic Hydrolysis: Add 0.1N NaOH. Heat at 60°C for 4 hours.

-

Causality: Base-catalyzed hydrolysis is often faster for amides; milder conditions (0.1N vs 1N) and shorter durations prevent complete, uninterpretable destruction of the API[3].

-

-

Oxidative Stress: Expose API to 30% H₂O₂ at room temperature for 24 hours.

-

Causality: Maintaining room temperature isolates purely oxidative pathways (N-oxidation) by preventing confounding thermal degradation artifacts.

-

-

Thermal & Photolytic Stress: Expose solid API to 105°C for 48 hours, and UV light (254 nm) for 7 days.

-

Self-Validation Step (Neutralization & Controls):

-

Prior to LC injection, acid/base stressed samples must be neutralized. Failure to neutralize degrades the stationary phase of the HPLC column, causing severe peak distortion.

-

Always run an unstressed API control and a blank diluent injection to ensure mass balance (API + DPs ≈ 100%) and rule out matrix peaks.

-

Chromatographic Separation (LC-QTOF-MS/MS)

-

Column: Agilent C18 (250 × 4.6 mm, 5 µm)[1].

-

Causality: The C18 phase provides optimal retention for the hydrophobic regions of tiropramide, while the 250mm length ensures the high theoretical plate count necessary to resolve structurally similar DPs.

-

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.6)[1].

-

Causality: This volatile buffer is essential for MS compatibility. The acidic pH ensures the basic tertiary amine groups remain fully protonated, preventing secondary interactions with free silanols on the column and eliminating peak tailing.

-

-

Mobile Phase B: Methanol[1].

-

Elution: Gradient mode, 1.00 mL/min flow rate[1].

-

Causality: Gradient elution is mandatory due to the wide polarity gap between the highly polar hydrolytic cleavage products and the lipophilic parent API.

-

Self-validating workflow for forced degradation and structural elucidation of Tiropramide.

Structural Elucidation & Degradation Pathways

Using high-resolution LC-QTOF-MS/MS, the fragmentation patterns of the degradation products were mapped against the parent API to confirm structural identity[1].

-

DP1 & DP2 (Hydrolytic Cleavage): Formed via the hydrolysis of the amide bonds at two distinct positions within the tiropramide backbone. DP1 is commonly observed in both acidic and basic conditions, while DP2 is predominantly seen under acidic stress[2].

-

DP3 (Pseudo-Degradation): A critical finding in stability testing is the identification of DP3. This is a methyl ester formed from DP2 reacting with the methanol used in the mobile phase/diluent[2]. It highlights the necessity of evaluating diluent compatibility.

-

DP4 (N-Dealkylation): Formed via the loss of alkyl groups from the tertiary amine, commonly observed under basic and acidic hydrolytic conditions[2].

-

DP5 (N-Oxidation): The addition of an oxygen atom (+16 Da) to the tertiary amine[1]. NMR studies confirmed the exact position of the oxygen atom, validating the N-oxide structure[1].

Mechanistic degradation pathways of Tiropramide yielding DP1 through DP5.

Quantitative Data Summary

The forced degradation profile demonstrates the intrinsic stability of tiropramide under various stress conditions[1]. The quantitative data is summarized below for rapid comparative analysis.

| Stress Condition | Reagents / Environment | Time / Temp | Observed Degradation Products | Stability Status |

| Acidic Hydrolysis | 1N HCl | 70°C, 24h | DP1, DP2, DP3, DP4 | Susceptible |

| Basic Hydrolysis | 0.1N NaOH | 60°C, 4h | DP1, DP2, DP4, DP5 | Susceptible (~12.8% degradation)[3] |

| Oxidation | 30% H₂O₂ | Room Temp, 24h | DP5 (N-oxide) | Susceptible (~10.5% degradation)[3] |

| Thermal | Solid State | 105°C, 48h | None | Stable[1] |

| Photolytic | UV Light (254 nm) | Room Temp, 7 days | None | Stable[1] |

Conclusion

The comprehensive profiling of tiropramide degradation products underscores the importance of a well-designed, stability-indicating LC-MS/MS method. By understanding the causality behind amide hydrolysis, N-oxidation, and solvent-induced pseudo-degradation, analytical scientists can accurately predict drug degradation profiles, optimize formulation strategies, and ensure regulatory compliance.

References

-

Naik, D. D., Gananadhamu, S., Tidke, M., Kushwah, B. S., & Golla, V. M. (2023). Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Biomedical Chromatography / PubMed.

-

ResearchGate Database (2023). Identification and Control of Pseudo Degradation Products during Stress Testing on Drugs. (Note: Linked to the primary structural elucidation study defining DP3 pseudo-degradation).

-

BenchChem Technical Support Team (2025). Tiropramide Forced Degradation Studies: A Technical Support Guide. BenchChem.

Sources

- 1. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tiropramide | 55837-29-1 | Benchchem [benchchem.com]

Impurity profile of Tiropramide hydrochloride API

Technical Whitepaper: Impurity Profiling and Control Strategies for Tiropramide Hydrochloride API

Executive Summary

Tiropramide Hydrochloride (CAS: 53567-47-8) is a potent antispasmodic agent acting on the gastrointestinal smooth muscle.[] Its therapeutic efficacy relies on a specific tyrosine-derived scaffold.[] However, the synthesis of this API involves multiple benzoylation and alkylation steps that generate a complex impurity profile, including potential genotoxic impurities (PGIs) and lipophilic process by-products.[]

This technical guide provides a rigorous analysis of the impurity landscape of Tiropramide HCl. It moves beyond standard pharmacopoeial lists to explore the causality of impurity formation, the control of alkylating reagents, and the development of stability-indicating analytical methods compliant with ICH Q3A/B and M7 guidelines.[2][][]

Molecular Context & Synthetic Causality

To control impurities, one must first understand their origin.[2] The synthesis of Tiropramide typically proceeds through a modified Schotten-Baumann reaction sequence followed by etherification.[2][][]

The Synthetic Pathway & Impurity Mapping

The process generally involves three critical stages:

-

Protection: L-Tyrosine is bis-benzoylated to form Impurity A .[2][][]

-

Amidation: Reaction with di-n-propylamine yields the fully protected intermediate (Impurity B ).[2][][]

-

Deprotection & Alkylation: Selective hydrolysis yields the phenolic intermediate (Impurity C ), which is then alkylated with the mutagenic reagent 2-(diethylamino)ethyl chloride to form Tiropramide.[2][][]

The following diagram maps these transformations and the entry points for critical impurities.

Figure 1: Synthetic route of Tiropramide HCl highlighting the origin of Process Impurities A, B, and C, and the entry of the genotoxic reagent.[2][][]

Impurity Profile & Characterization

Process-Related Impurities

These impurities are structurally related to the API and possess similar physicochemical properties, making chromatographic separation challenging.[2][][]

| Impurity Name | Common Identity | CAS Number | Origin & Mechanism |

| Impurity A | N,O-Dibenzoyl-L-tyrosine | 14325-35-0 | Unreacted Intermediate: Result of incomplete amidation in Step 2.[] Highly lipophilic due to two benzoyl groups. |

| Impurity B | O-Benzoyl-Tiropramide Intermediate | 57227-08-4 | Incomplete Hydrolysis: Failure to remove the O-benzoyl group before the final alkylation step.[] |

| Impurity C | N-Benzoyl-L-tyrosyl-N,N-dipropylamide | 57227-09-5 | Unreacted Precursor: The direct precursor to the API.[][] Presence indicates incomplete alkylation efficiency. |

Genotoxic Impurity Assessment (ICH M7)

A critical safety attribute for Tiropramide is the control of the alkylating agent used in the final step.[]

-

Compound: 2-(Diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9).[][]

-

Risk Classification: Class 2 (Known Mutagen).[] It is a nitrogen mustard derivative capable of alkylating DNA.

-

Control Strategy:

-

Purge Factor: The synthesis must demonstrate a high "purge factor" (e.g., >1000x reduction) during workup.

-

Limit Calculation: Based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . If the max daily dose of Tiropramide is 300 mg, the limit is 5 ppm .[2]

-

Detection: Requires derivatization-GC-MS or LC-MS/MS due to poor UV absorbance and low limits.[][]

-

Degradation Products (Forced Degradation)

Stress testing reveals the molecule's intrinsic stability.[] Tiropramide contains a tertiary amine and amide linkages, making it susceptible to specific pathways.

-

Oxidative Stress: The tertiary amine on the diethylaminoethyl side chain is prone to N-oxidation, forming Tiropramide N-Oxide .[2][][] This is the dominant degradant under peroxide conditions.

-

Hydrolytic Stress: The amide bonds are relatively stable but can cleave under harsh acidic/basic conditions (0.1 N HCl/NaOH, 80°C), reverting the molecule back to Impurity C or releasing the side chain.[2]

Analytical Strategy: Method Development

To separate the lipophilic precursors (Impurity A/B) from the polar degradants (N-oxide), a gradient reverse-phase HPLC method is required.[2][][]

Critical Method Parameters (CMP)

-

Stationary Phase: C18 (Octadecylsilane). A high carbon load column (e.g., Agilent Zorbax Eclipse Plus C18) is recommended to retain the non-polar Impurity A and B.

-

pH Control: The mobile phase pH is critical. Tiropramide (pKa ~9) and its amine impurities must be kept in a specific ionization state.

-

Recommendation:pH 3.5 - 4.0 (Ammonium Formate buffer).[2][] At this pH, the tertiary amines are protonated, preventing peak tailing due to silanol interactions.

-

Recommended Protocol

This protocol is derived from successful separation strategies cited in recent literature [1, 2].

-

Instrument: HPLC with PDA or UPLC-MS.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.6 adjusted with Formic Acid).

-

Mobile Phase B: Methanol (or Acetonitrile).[]

-

Gradient Program:

-

0-5 min: 20% B (Hold for polar degradants).[2][][]

-

5-25 min: 20% -> 80% B (Elute API).[][]

-

25-35 min: 80% -> 90% B (Elute lipophilic Impurities A & B).[][]

-

-

Flow Rate: 1.0 mL/min.[][4]

-

Detection: 230 nm (Amide absorption) and 254 nm (Aromatic).[][]

Analytical Logic Flow

The following workflow illustrates the decision process for characterizing an unknown impurity peak in Tiropramide API.

Figure 2: Analytical decision tree for impurity identification. Note that +105 Da shift suggests benzoylation (Impurity B), while +16 Da suggests oxidation.[2][]

Regulatory Framework & Limits

Adherence to ICH guidelines is mandatory for global compliance.

-

Reporting Threshold (ICH Q3A): 0.05% (for max daily dose < 2g). Any peak >0.05% must be reported.

-

Identification Threshold: 0.10%. Any peak above this must be structurally identified (LC-MS/NMR).[2][][]

-

Qualification Threshold: 0.15%. Any peak above this requires safety data (tox studies) unless it is a known metabolite.[2]

-

Genotoxic Impurity Limit (ICH M7): The alkylating reagent (2-diethylamino ethyl chloride) must be controlled to < 5 ppm (based on TTC) unless Ames negative data is provided for the specific impurity.[][]

References

-

Tidke, M., et al. (2023). "Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR."[2][][4] Biomedical Chromatography, 37(8).[6]

-

European Medicines Agency. "ICH Guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals."

-

BOC Sciences. "Tiropramide Impurity A & B Structural Data."

-

PubChem. "Compound Summary: 2-(Diethylamino)ethyl chloride hydrochloride (Mutagenicity Data)."

Sources

- 2. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Tiropramide impurity A in methanol

An In-depth Technical Guide to the Solubility Determination of Tiropramide Impurity A in Methanol

Abstract

The rigorous control of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety and efficacy of drug substances. Tiropramide, an effective antispasmodic agent, can contain various impurities arising from its synthesis or degradation.[1][2] Among these, Tiropramide Impurity A, identified as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid, requires thorough characterization.[][4] A fundamental physicochemical property governing its behavior during analysis, purification, and formulation is its solubility. This technical guide provides a comprehensive framework for researchers and drug development professionals on the principles and practical execution of determining the solubility of Tiropramide Impurity A in methanol. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol using the equilibrium shake-flask method, and discuss the critical factors that influence solubility measurements. The guide emphasizes scientific integrity through self-validating protocols and authoritative grounding in regulatory and pharmacopeial standards.

Introduction to Tiropramide and the Imperative of Impurity Profiling

The Therapeutic Role of Tiropramide

Tiropramide is a smooth muscle relaxant used in the treatment of spastic conditions of the gastrointestinal and urogenital systems.[5][6][7] Its mechanism of action involves the inhibition of calcium influx into smooth muscle cells, leading to muscle relaxation.[8] As with any active pharmaceutical ingredient (API), the purity of Tiropramide is paramount to its clinical performance and patient safety.

The Criticality of Impurity Profiling in Pharmaceutical Development

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the stringent control of impurities in new drug substances.[9][10][11] The ICH Q3A(R2) guideline, specifically, requires that impurities be identified, reported, and qualified at specified levels.[9][12] Understanding the physical and chemical properties of these impurities, such as solubility, is not merely a regulatory hurdle; it is essential for the development of robust analytical methods for detection and quantification, the design of effective purification strategies, and the prevention of issues during formulation, such as precipitation in liquid dosage forms.

Tiropramide Impurity A: Structure and Physicochemical Properties

Tiropramide Impurity A is a known process-related impurity or potential degradation product of Tiropramide.[][] Its chemical identity and key properties are summarized in Table 1. The structure, featuring two benzoyl groups and a carboxylic acid, suggests a molecule with significant non-polar character but also hydrogen bonding capabilities, making its solubility in a polar protic solvent like methanol a critical parameter to determine experimentally.

Table 1: Physicochemical Properties of Tiropramide Impurity A

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | [] |

| CAS Number | 14325-35-0 | [][4][14][15] |

| Molecular Formula | C₂₃H₁₉NO₅ | [][14][15] |

| Molecular Weight | 389.41 g/mol | [][15] |

| Appearance | White Solid | [] |

| Predicted LogP | 3.72240 | [14] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specific temperature to form a saturated, thermodynamically stable solution.[16][17] This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Principles of "Like Dissolves Like"

The adage "like dissolves like" is a foundational concept in solubility.[18] It implies that substances with similar intermolecular forces are more likely to be soluble in one another. Methanol (CH₃OH) is a polar protic solvent, capable of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Tiropramide Impurity A possesses functional groups (carboxylic acid, amide, ester) that can participate in hydrogen bonding and dipole-dipole interactions with methanol, while its phenyl rings contribute to van der Waals forces. The balance of these interactions determines its solubility.

Factors Influencing Solubility: A Mechanistic Overview

Several factors can significantly impact the measured solubility of a compound. Control and understanding of these variables are critical for obtaining accurate and reproducible results.[16]

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. This relationship should be characterized to understand how temperature fluctuations during manufacturing or analysis might affect the impurity's behavior.

-

Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of the same compound can exhibit different solubilities.[18] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form of the impurity before and after the solubility experiment to ensure no phase transformation has occurred.

-

pH: While critically important for aqueous solubility of ionizable compounds, pH is not a primary variable when determining solubility in a neutral organic solvent like methanol. However, the acidic nature of the impurity's carboxylic acid group is a key feature of its chemical profile.

Experimental Determination of Solubility in Methanol

Rationale for Method Selection: The Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity, reliability, and direct measurement of the thermodynamic solubility limit.[17][18] The method involves agitating an excess amount of the solid solute in the solvent for a sufficient duration to allow the system to reach equilibrium. Subsequent analysis of the supernatant provides the solubility value.[17]

Materials and Equipment

-

Solute: Tiropramide Impurity A (characterized, with known purity)

-

Solvent: HPLC-grade Methanol

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, compatible with methanol)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Detailed Step-by-Step Protocol for Solubility Measurement

-

Preparation: Add an excess amount of Tiropramide Impurity A to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been achieved. A starting point could be adding ~20 mg of the impurity to 5 mL of methanol.

-

Equilibration: Place the sealed vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent speed that ensures the solid particles are well-suspended without being overly vigorous (which could cause particle size reduction).

-

Time to Equilibrium: The time required to reach equilibrium must be established. This is a self-validating step. Samples of the supernatant should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of consecutive samples does not show a statistically significant increase.[17]

-

Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining solution into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute a known volume or weight of the filtered supernatant with methanol to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Tiropramide Impurity A.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying the concentration of the dissolved impurity.

-

Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. A gradient elution may be necessary.[2][19]

-

Stationary Phase: A C18 column is a common choice for compounds of this polarity.[2][19]

-

Detection: UV detection at a wavelength where the impurity has significant absorbance (e.g., 230 nm) is appropriate.[19]

-

Calibration: A calibration curve must be prepared using accurately weighed standards of Tiropramide Impurity A in methanol. The curve should demonstrate linearity over the expected concentration range of the diluted samples.

Data Interpretation and Presentation

Calculating and Expressing Solubility

The solubility (S) is calculated from the concentration of the diluted sample, accounting for the dilution factor.

S (mg/mL) = CHPLC (mg/mL) × Dilution Factor

Where CHPLC is the concentration determined by HPLC.

Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L). It is also common in pharmacopeial contexts to use descriptive terms.[20][21]

Sample Data Table

Quantitative data should be presented clearly. The experiment should be run in triplicate (at a minimum) to assess variability.

Table 2: Illustrative Solubility Data for Tiropramide Impurity A in Methanol

| Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) | USP Descriptive Term[20] |

| 25.0 ± 0.5 | 12.5 ± 0.4 | 0.032 | Sparingly soluble |

| 40.0 ± 0.5 | 28.9 ± 0.9 | 0.074 | Soluble |

(Note: Data are for illustrative purposes only and must be determined experimentally.)

Visualizing Key Concepts

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol described in Section 3.3.

Caption: Workflow for Equilibrium Solubility Determination.

Interplay of Factors Affecting Solubility

This diagram illustrates the key elements that collectively determine the solubility of the impurity.

Caption: Key Factors Influencing Solubility Measurements.

Conclusion

Determining the solubility of Tiropramide Impurity A in methanol is a critical task in the broader context of developing a safe, effective, and well-characterized Tiropramide drug substance. It provides indispensable data for the development and validation of analytical methods, the optimization of purification processes, and the assessment of formulation risks. By employing a robust, self-validating methodology like the equilibrium shake-flask method and maintaining careful control over experimental variables, researchers can generate accurate and reliable solubility data. This guide provides the theoretical foundation and practical framework necessary to execute these studies with scientific rigor, ensuring that the data generated is fit for purpose and supports the overall goals of pharmaceutical development.

References

-

ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Published October 25, 2006. [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use - Impurities. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Published October 1, 2006. [Link]

-

European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Published June 1, 2006. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Pharmaffiliates. Tiropramide Hydrochloride Impurities. [Link]

-

Pharmaffiliates. Tiropramide Impurities. [Link]

-

Axios Research. Tiropramide Impurity A - CAS - 14325-35-0. [Link]

-

PubMed. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Published April 13, 2023. [Link]

-

Wikipedia. Tiropramide. [Link]

-

ICH. M9 Biopharmaceutics Classification System-Based Biowaivers. Published November 20, 2019. [Link]

-

PubMed. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test. Published April 15, 2006. [Link]

-

ChemWhat. TiropraMide IMpurity A CAS#: 14325-35-0. [Link]

-

ResearchGate. (PDF) Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR. [Link]

-

DrugBank. Tiropramide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Pharmaffiliates. CAS No : 53567-47-8 | Product Name : Tiropramide Hydrochloride. [Link]

-

ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Published September 9, 2024. [Link]

-

Venkatasai Life Sciences. Tiropramide Impurities. [Link]

-

Formulation Development and Delivery. Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Published September 5, 2024. [Link]

-

USP-NF. <1236> Solubility Measurements. Published September 30, 2016. [Link]

-

Pharmaguideline. Determination of Solubility in Pharmaceuticals. Published June 12, 2011. [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

precisionFDA. TIROPRAMIDE HYDROCHLORIDE. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Published April 30, 2021. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Published July 1, 2011. [Link]

Sources

- 1. Products [chemicea.com]

- 2. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Tiropramide Hydrochloride CAS#: 53567-47-8 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS 55837-29-1: Tiropramide | CymitQuimica [cymitquimica.com]

- 8. Tiropramide | 55837-29-1 | Benchchem [benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. pmda.go.jp [pmda.go.jp]

- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 14. Page loading... [wap.guidechem.com]

- 15. Tiropramide Impurity A - CAS - 14325-35-0 | Axios Research [axios-research.com]

- 16. uspnf.com [uspnf.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanistic Origin and Control of Impurity A in Tiropramide Synthesis

[1]

Executive Summary

In the synthesis of Tiropramide Hydrochloride , a spasmodic agent used for gastrointestinal motility disorders, the control of impurities is critical for meeting pharmacopeial standards (EP/USP).[] Impurity A , identified as

Its presence indicates a failure in selectivity during the initial protection/acylation phase of the synthesis.[] This guide delineates the mechanistic origin of Impurity A, analyzing the competitive kinetics between amino and phenolic acylation under Schotten-Baumann conditions, and provides a validated control strategy to minimize its formation.[]

Chemical Identity and Structural Context[1][3][4][5][6][7][8]

To understand the origin, we must first define the structural relationship between the API and the impurity.[]

| Compound | Chemical Name | CAS Registry | Structural Characteristics |

| Tiropramide | (±)- | 55837-29-1 | Core: Tyrosine backbone.[][][3][4] N-Term: Benzoylated. C-Term: Dipropylamide.[][4] Phenol: Ethoxy-diethylamine ether.[] |

| Impurity A | 14325-35-0 | Core: Tyrosine backbone.[][4][5] N-Term: Benzoylated. C-Term: Free Acid. Phenol: Benzoylated (Ester). |

Key Insight: Impurity A is the result of over-acylation .[] While the synthesis requires benzoylation of the amine (amide formation), Impurity A forms when the phenolic hydroxyl group is also benzoylated (ester formation).[]

Synthetic Pathway Analysis

The generation of Impurity A occurs in the very first step of the classical Tiropramide synthesis.[]

The Reaction Scheme

The synthesis typically proceeds via the Schotten-Baumann reaction of L-Tyrosine with Benzoyl Chloride.[]

-

Desired Reaction: Selective

-acylation of L-Tyrosine to form -

Side Reaction (Impurity A): Concurrent

-acylation of the phenol to form

Mechanistic Flow Diagram

The following diagram illustrates the branching pathway where Impurity A is generated.[]

Figure 1: Branching reaction pathway showing the competitive formation of Impurity A during the initial benzoylation step.[]

Mechanistic Origin of Impurity A

The formation of Impurity A is governed by the nucleophilicity differential between the aliphatic amine (

Nucleophilic Hierarchy

Under neutral conditions, the amine is significantly more nucleophilic than the phenol.[] However, the reaction is typically conducted in basic aqueous media (Schotten-Baumann conditions) to neutralize the HCl byproduct.[]

-

Amine (

): Exists in equilibrium between protonated ( -

Phenol (

): At pH > 10, the phenol deprotonates to form the phenolate ion (

The "Over-Benzoylation" Event

Impurity A forms when the reaction conditions favor the phenolate attack:

-

High pH (>11): The concentration of phenolate increases, accelerating the rate of ester formation (

-benzoylation).[] -

Excess Benzoyl Chloride: Once the amine is fully consumed, any remaining benzoyl chloride will react with the phenolate.[]

-

Local Concentration Hotspots: Poor agitation during the addition of benzoyl chloride creates zones of high reagent concentration, promoting non-selective acylation.[]

Reaction:

Control Strategies and Critical Process Parameters (CPPs)

To limit Impurity A to pharmacopeial limits (typically < 0.15%), the process must control the kinetics of acylation.[]

pH Control Strategy

-

Target pH: Maintain pH between 9.0 and 9.5 .

-

Rationale: At this pH, the amine is sufficiently unprotonated to react, but the phenol (

) remains largely protonated (

Stoichiometric Control[1]

-

Molar Equivalents: Use a strict stoichiometry of 1.05 - 1.10 equivalents of Benzoyl Chloride relative to Tyrosine.

-

Mode of Addition: Slow, dropwise addition of Benzoyl Chloride is essential.[] This prevents local excesses that drive the side reaction.[]

Corrective Hydrolysis (Purification)

If Impurity A is formed, it can be converted back to the desired intermediate via selective hydrolysis.[] The ester bond (phenolic benzoate) is more labile to base hydrolysis than the amide bond (benzamide).[]

-

Protocol: Treat the crude reaction mixture with dilute NaOH (pH 12) at mild temperatures (40°C) for 1-2 hours.

-

Result: The

-benzoyl group hydrolyzes back to the phenol, while the

Experimental Protocol: Selective Synthesis & Purification

The following protocol ensures the suppression of Impurity A through pH-controlled acylation and a corrective workup.

Reagents

-

L-Tyrosine (1.0 eq)[]

-

Benzoyl Chloride (1.1 eq)[]

-

Sodium Hydroxide (2M solution)[]

-

Acetone/Water solvent system[][3]

Step-by-Step Methodology

-

Dissolution: Suspend L-Tyrosine in water/acetone (1:1 v/v). Add NaOH dropwise until the solution becomes clear (formation of sodium tyrosinate).

-

pH Adjustment: Adjust the bulk solution pH to 9.2 ± 0.2 .

-

Controlled Addition:

-

Cool the reaction mixture to 0–5°C.

-

Add Benzoyl Chloride dropwise over 60 minutes.[]

-

Simultaneously add NaOH solution via an autotitrator to maintain pH strictly at 9.0–9.5 .

-

Note: Deviations above pH 10.0 will spike Impurity A levels.[]

-

-

Reaction Monitoring: Monitor by HPLC.

-

Target: Tyrosine < 1.0%.[]

-

Check: Impurity A (

-Dibenzoyl) level.[][4]

-

-

Corrective Hydrolysis (If Impurity A > 2.0%):

-

Raise pH to 12.0 using NaOH.[]

-

Warm to 40°C for 60 minutes.

-

Monitor the disappearance of Impurity A (conversion to

-Benzoyl-Tyrosine).[]

-

-

Isolation:

-

Acidify the mixture to pH 2.0 with HCl.[][3]

-

The product (

-Benzoyl-L-Tyrosine) precipitates.[] Impurity A (if remaining) has different solubility characteristics but is usually removed here.[] -

Filter and wash with water.[]

-

Analytical Detection

To validate the removal of Impurity A, use the following HPLC parameters.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10% |

| Detection | UV at 230 nm (Benzoyl chromophore) |

| Retention Time | Impurity A elutes after the main intermediate due to increased lipophilicity (two phenyl rings).[][][6] |

References

-

European Directorate for the Quality of Medicines (EDQM). Tiropramide Hydrochloride Monograph 2469.[] European Pharmacopoeia 11.[]0. Strasbourg, France.[] [Link][]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13247492 (N,O-Dibenzoyl-L-tyrosine).[][Link][]

-

Google Patents. Method for synthesizing tiropramide hydrochloride (CN107417560B).[]

-

Pharmaffiliates. Tiropramide Impurity Profiling and Standards.[Link][][][7]

Sources

- 3. CN107417560B - A kind of method of synthesizing tiroamide hydrochloride - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Tiropramide Impurity A - CAS - 14325-35-0 | Axios Research [axios-research.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for Tiropramide Impurity A

Executive Summary

Tiropramide hydrochloride is a potent antispasmodic agent utilized for the treatment of gastrointestinal and genitourinary spasms . During its synthesis and throughout its shelf-life, various related substances can emerge. Among the most critical is Tiropramide Impurity A (CAS: 14325-35-0), chemically characterized as N,O-Dibenzoyl-L-tyrosine . Because Impurity A is a synthetic precursor and a potential degradation product, regulatory guidelines mandate its strict quantification. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline separation between Tiropramide and Impurity A, grounded in the physicochemical properties of the analytes.

Scientific Rationale & Analyte Chemistry

To develop a robust method, one must understand the causality behind the chromatographic behavior of the analytes. Method development is not a trial-and-error process; it is dictated by molecular structure:

-

Tiropramide (API): Contains a tertiary amine (diethylamino group) and a dipropylamide moiety. It is a basic compound that readily protonates in acidic environments.

-

Tiropramide Impurity A: Features a free carboxylic acid (pKa ~3.5) and a benzoyloxy group. It is significantly more acidic than the API .

The pH Dilemma:

If a neutral mobile phase (pH 6.0–7.0) is utilized, the carboxylic acid of Impurity A will ionize into a carboxylate anion, drastically reducing its hydrophobicity and causing it to elute near the void volume (

The Solution: By employing a highly acidic mobile phase (10 mM Ammonium Formate adjusted to pH 3.6 with formic acid), we achieve a dual-purpose optimization. The low pH suppresses the ionization of Impurity A's carboxylic acid, rendering it highly lipophilic and ensuring strong retention on the C18 column. Simultaneously, the acidic environment fully protonates Tiropramide, masking silanol interactions and yielding sharp, symmetrical peaks .

Chromatographic Strategy

Figure 1: Mechanistic logic of pH selection for separating Tiropramide and Impurity A.

Experimental Protocol

Reagents & Materials

-

Tiropramide Hydrochloride Reference Standard.

-

Tiropramide Impurity A Reference Standard (CAS: 14325-35-0).

-

HPLC-Grade Methanol (MeOH) and Acetonitrile (ACN).

-

Ammonium formate and Formic acid (Analytical Grade).

-

Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

To account for the high lipophilicity of the fully protonated Impurity A, a gradient elution profile is required. An isocratic method would result in excessively long run times and peak broadening.

Table 1: Instrument & Method Parameters

| Parameter | Specification |

| Column | Agilent Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (Adjusted to pH 3.6 with Formic Acid) |

| Mobile Phase B | Methanol : Acetonitrile (80:20, v/v) |

| Flow Rate | 1.00 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C ± 2°C |

| Detection | UV at 254 nm (PDA/DAD recommended for peak purity) |

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |

| 0.0 | 70 | 30 | Retain polar degradation products |

| 5.0 | 70 | 30 | Isocratic hold to stabilize baseline |

| 15.0 | 30 | 70 | Ramp to elute Tiropramide API |

| 25.0 | 10 | 90 | Strong flush to elute Impurity A |

| 30.0 | 70 | 30 | Return to initial conditions |

| 35.0 | 70 | 30 | Column re-equilibration |

Sample Preparation Protocol

Causality Check: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase (70% Buffer) causes severe solvent-mismatch peak distortion. Therefore, the diluent must closely match the initial gradient conditions while maintaining analyte solubility.

-

Diluent Preparation: Mix HPLC-grade Methanol and Ultrapure Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

-

Standard Stock Solution: Accurately weigh 10.0 mg of Tiropramide Impurity A into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

-

Sample Solution: Weigh 50.0 mg of Tiropramide Hydrochloride sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume (1.0 mg/mL API).

-

Spiked System Suitability Solution: Transfer 5.0 mL of the Sample Solution and 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask. Make up to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

A method is only as reliable as its self-validating SST criteria. Before analyzing unknown samples, the system must pass the following strict parameters to ensure thermodynamic and kinetic column efficiency.

Table 3: Self-Validating SST Criteria

| Parameter | Target Acceptance Criteria | Scientific Justification |

| Resolution ( | > 2.0 between API and Imp A | Ensures baseline separation for accurate integration. |

| Tailing Factor ( | < 1.5 for all peaks | Confirms absence of secondary silanol interactions. |

| Theoretical Plates ( | > 5,000 for Impurity A | Validates column packing integrity and kinetic efficiency. |

| Injection Precision | %RSD < 2.0% (n=5) | Guarantees autosampler reproducibility. |

Execution Workflow

Figure 2: Step-by-step execution workflow for HPLC method development and analysis.

Method Validation Parameters

Upon successful method development, validation must be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose in Quality Control (QC) environments.

Table 4: Method Validation Summary Data

| Validation Parameter | Methodology | Acceptance Criteria |

| Specificity | Inject blank, placebo, and forced degradation samples. | No interfering peaks at the retention times of API or Imp A. Peak purity index > 0.990. |

| Linearity | 5 concentration levels ranging from LOQ to 150% of specification limit. | Correlation coefficient ( |

| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD S/N |

| Accuracy (Recovery) | Spike API with Imp A at 50%, 100%, and 150% levels (n=3 each). | Mean recovery between 95.0% and 105.0%. |

| Robustness | Alter flow rate (±0.1 mL/min), pH (±0.2), and temp (±2°C). | SST criteria must remain within passing limits. |

References

-

Title: Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. Source: Biomedical Chromatography (PubMed / NIH) URL: [Link]

Application Notes and Protocols for the Extraction of Tiropramide and its Impurities from Human Plasma

Introduction: The Critical Need for Accurate Bioanalysis of Tiropramide

Tiropramide, a potent antispasmodic agent, is widely prescribed for the management of smooth muscle spasms associated with various gastrointestinal and urogenital disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which can be significantly influenced by the presence of metabolites and process-related impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous bioanalytical method validation to ensure the reliability of data submitted for new drug applications.[3][4] This underscores the necessity for robust and validated protocols for the extraction of tiropramide and its potential impurities from complex biological matrices like human plasma.

This technical guide provides a comprehensive overview of validated and field-proven protocols for the extraction of tiropramide and its associated impurities from human plasma. We will delve into the scientific rationale behind the selection of different extraction techniques, offering detailed, step-by-step methodologies for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The aim is to equip researchers, scientists, and drug development professionals with the expertise to implement these protocols, ensuring data integrity and regulatory compliance.

Understanding Tiropramide: Physicochemical Properties and Impurities

A thorough understanding of the physicochemical properties of tiropramide is fundamental to designing an effective extraction strategy. Tiropramide is a basic compound with a pKa of approximately 9.32 and a logP of 5.07, indicating its preference for organic solvents at a basic pH.[5] Its water solubility is low, at 0.00583 mg/mL.

Table 1: Physicochemical Properties of Tiropramide

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₁N₃O₃ | [5] |

| Molecular Weight | 467.64 g/mol | [5] |

| pKa (Strongest Basic) | 9.32 | [5] |

| logP | 5.07 | [5] |

| Water Solubility | 0.00583 mg/mL | [5] |

Known impurities of tiropramide include process-related substances such as Tiropramide Impurity A, B, and C, as well as degradation products that can form under various stress conditions.[][7] Forced degradation studies have shown that tiropramide is susceptible to hydrolysis under acidic and basic conditions, as well as to oxidative stress.[7][8] The successful extraction method must be capable of co-extracting these impurities along with the parent drug.

Method 1: Liquid-Liquid Extraction (LLE) - The Classic Approach

LLE is a robust and widely used technique for the extraction of drugs from biological matrices. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a basic drug like tiropramide, the key is to adjust the pH of the plasma sample to a basic pH (typically 2 units above the pKa) to ensure the analyte is in its neutral, more lipophilic form, thus maximizing its partitioning into the organic phase.

Causality Behind Experimental Choices:

-

pH Adjustment: By raising the pH of the plasma sample to >11, we deprotonate the tertiary amine group of tiropramide, rendering the molecule uncharged and significantly increasing its affinity for the organic extraction solvent.

-

Solvent Selection: A mixture of n-hexane and ethyl acetate is a common choice. N-hexane is a non-polar solvent effective at extracting lipophilic compounds, while ethyl acetate, a more polar solvent, can improve the recovery of tiropramide and its potentially more polar impurities. The ratio can be optimized to balance recovery and selectivity.

-

Internal Standard (IS): The use of a structurally similar internal standard (e.g., diphenhydramine or cisapride) is crucial for accurate quantification.[3][5] The IS is added to the plasma sample before extraction and compensates for any variability in the extraction process and instrument response.

Detailed LLE Protocol:

-

Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

-

Alkalinization: Add 100 µL of 1M Sodium Hydroxide (NaOH) to the plasma sample to adjust the pH to >11. Vortex for 30 seconds.

-

Extraction: Add 3 mL of the extraction solvent (e.g., n-hexane:ethyl acetate, 70:30 v/v).

-

Vortexing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and analyte transfer to the organic phase.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical determination (e.g., LC-MS/MS). Vortex for 1 minute.

-

Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument.

Caption: Workflow for Liquid-Liquid Extraction of Tiropramide.

Method 2: Solid-Phase Extraction (SPE) - The Selective Approach